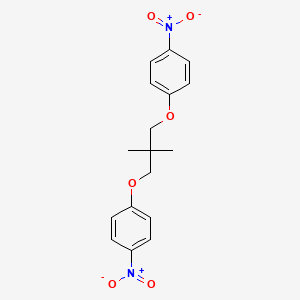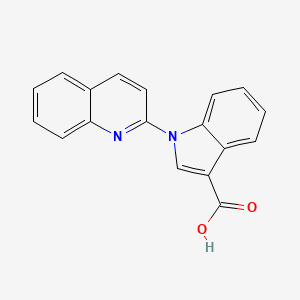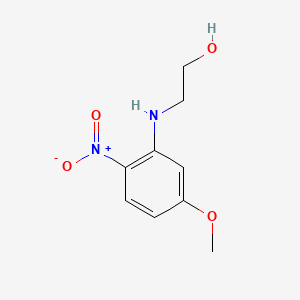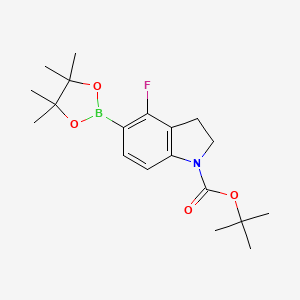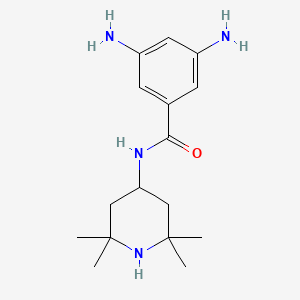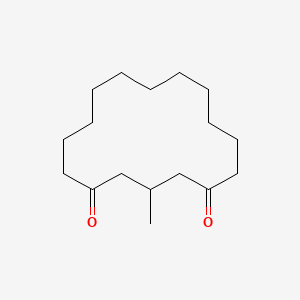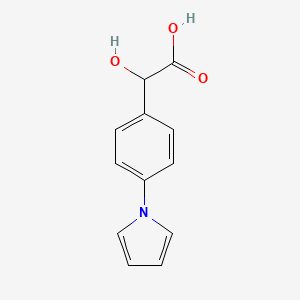
2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid is an organic compound that features a pyrrole ring attached to a phenylglycolic acid moiety Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom, known for its presence in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid typically involves the formation of the pyrrole ring followed by its attachment to the phenylglycolic acid moiety. One common method is the Vilsmeier-Haack reaction, which involves the formylation of pyrroles under microwave conditions . Another approach is the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for maximizing efficiency and purity.
化学反应分析
Types of Reactions: 2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring, altering its chemical properties.
Substitution: The aromatic nature of the pyrrole ring allows for electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole esters with distinct aromatic properties .
科学研究应用
2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid has diverse applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound’s derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid involves its interaction with specific molecular targets. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to various therapeutic effects .
相似化合物的比较
Pyrrole: A fundamental heterocycle with diverse biological activities.
Phenylglycolic Acid: Known for its role in organic synthesis and pharmaceutical applications.
Pyrrolopyrazine Derivatives: These compounds exhibit significant biological activities, including antimicrobial and anticancer properties.
Uniqueness: 2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid is unique due to the combination of the pyrrole ring with phenylglycolic acid, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry.
属性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H11NO3/c14-11(12(15)16)9-3-5-10(6-4-9)13-7-1-2-8-13/h1-8,11,14H,(H,15,16) |
InChI 键 |
QNRIEZDCMAHCMJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(C(=O)O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
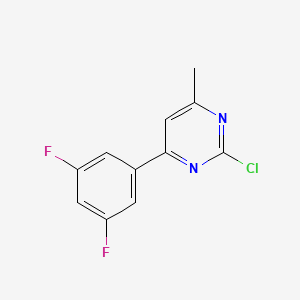
![4-(4-nitrobenzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8632822.png)
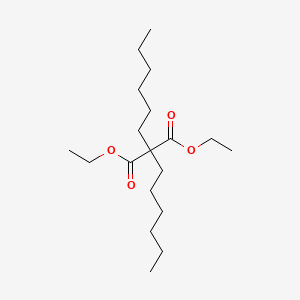
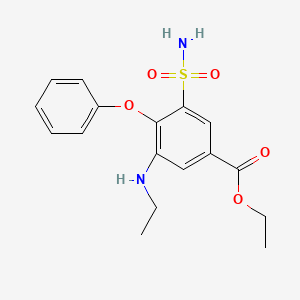
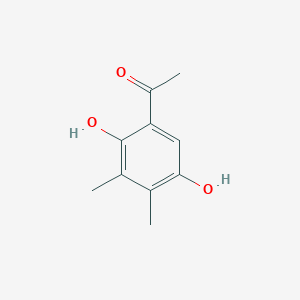
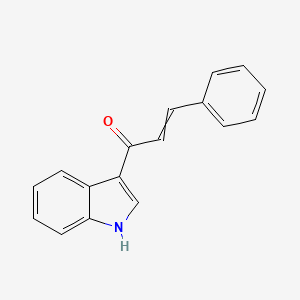
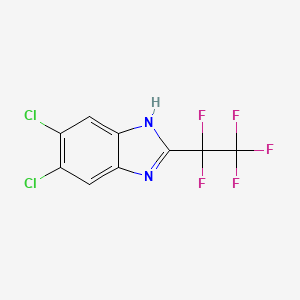
![Bis[4-(methoxycarbonyl)phenyl] butanedioate](/img/structure/B8632893.png)
